4-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid
Overview
Description
4-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid is an organic compound that belongs to the class of trifluoromethylpyridines. This compound is characterized by the presence of a chloro group at the 4-position, a trifluoromethyl group at the 5-position, and a carboxylic acid group at the 2-position of the pyridine ring. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and physical properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridines, a group to which this compound belongs, are used in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests and also found in several pharmaceutical and veterinary products .
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s known that trifluoromethylpyridines interfere with the biochemistry of respiration .
Result of Action
It’s known that trifluoromethylpyridines have superior pest control properties when compared to traditional phenyl-containing insecticides .
Biochemical Analysis
Biochemical Properties
It is known that trifluoromethylpyridines, a group to which this compound belongs, interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that trifluoromethylpyridines can influence cell function They can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that trifluoromethylpyridines can bind to various biomolecules, inhibit or activate enzymes, and cause changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-chloro-5-fluoromethylpyridine with trifluoromethyl zinc chloride under specific conditions . The reaction conditions, such as temperature and the molar ratio of reactants, can be adjusted to optimize the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of 4-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid may involve large-scale reactions using similar synthetic routes. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: The trifluoromethyl group can engage in coupling reactions with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and catalyst, are chosen based on the desired transformation and the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions may produce higher oxidation state compounds .
Scientific Research Applications
4-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals, such as pesticides and herbicides, due to its unique chemical properties
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Similar structure but lacks the carboxylic acid group.
4-Chloro-3-(trifluoromethyl)pyridine: Similar structure but with the trifluoromethyl group at a different position.
5-Chloro-2-(trifluoromethyl)pyridine: Similar structure but with the chloro and trifluoromethyl groups at different positions.
Uniqueness
4-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid is unique due to the presence of both the trifluoromethyl group and the carboxylic acid group on the pyridine ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
4-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO2/c8-4-1-5(6(13)14)12-2-3(4)7(9,10)11/h1-2H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNYXJDRUJMSSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(=O)O)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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